Resorantel
Overview
Description
Resorantel: is a hydroxybenzanilide compound known for its anthelmintic properties. It is primarily used to treat parasitic infections in livestock, particularly against tapeworms such as Thysaniezia giardi and Avitellina spp. This compound has shown efficacy in various animal species, including sheep and ostriches .
Mechanism of Action
Target of Action
Resorantel, also known as HOE 296V, is an anthelmintic agent . It primarily targets parasites such as Houttuynia struthionis, a tapeworm found in the small intestine of ostriches . It also shows efficacy against other tapeworms like Thysaniezia giardi and Avitellina spp. when tested in sheep .
Mode of Action
It belongs to the class of salicylanilides, which are known to uncouple oxidative phosphorylation in cell mitochondria . This process disrupts the production of ATP, the cellular “fuel”, impairing the parasites’ motility and possibly other processes . Additionally, this compound binds to the ryanodine receptor, elevating cytoplasmic Ca2+ concentration, resulting in biological toxicity .
Biochemical Pathways
Given its mode of action, it likely impacts pathways related to energy production and calcium signaling .
Pharmacokinetics
It is known that salicylanilides, the class of compounds to which this compound belongs, have unique pharmacokinetic behavior that plays an important role in their efficacy and safety .
Result of Action
The primary result of this compound’s action is the effective elimination of certain parasitic infections. By disrupting energy production and impairing motility, this compound causes the death of the targeted parasites .
Action Environment
The action of this compound can be influenced by various environmental factors. It is known that this compound is used in the research of paramphistomiasis in cattle and sheep , suggesting that its efficacy may vary
Biochemical Analysis
Biochemical Properties
Resorantel plays a significant role in biochemical reactions, particularly in its interaction with parasitic enzymes and proteins. It has been observed to inhibit the activity of certain enzymes critical for the survival of parasites. For instance, this compound interacts with enzymes involved in the metabolic pathways of parasites, disrupting their normal function and leading to the death of the parasite . The compound’s ability to bind to these enzymes and inhibit their activity is a key aspect of its biochemical properties.
Cellular Effects
This compound affects various types of cells, particularly those of parasitic organisms. It influences cell function by disrupting cell signaling pathways and altering gene expression. In parasitic cells, this compound has been shown to interfere with cellular metabolism, leading to a decrease in energy production and ultimately causing cell death . The compound’s impact on cell signaling pathways and gene expression is crucial for its effectiveness as an anthelmintic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules within parasitic cells. This compound binds to enzymes and proteins, inhibiting their activity and disrupting essential metabolic processes. This inhibition leads to a cascade of effects, including changes in gene expression and enzyme activity, which ultimately result in the death of the parasite . The compound’s ability to target and inhibit specific enzymes is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors in its long-term efficacy. Studies have shown that this compound remains stable under certain conditions, but its effectiveness may decrease over time due to degradation . Long-term effects on cellular function have also been observed, with this compound causing sustained disruption of metabolic processes in parasitic cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound has been shown to effectively eliminate parasitic infections without causing significant adverse effects . At higher doses, toxic effects may be observed, including damage to host tissues and organs. Threshold effects have been identified, indicating the importance of precise dosing to achieve optimal therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways within parasitic cells. It interacts with enzymes and cofactors that are essential for the parasite’s survival. By inhibiting these enzymes, this compound disrupts metabolic flux and alters metabolite levels, leading to a decrease in energy production and other vital processes . The compound’s impact on metabolic pathways is a critical aspect of its anthelmintic activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within parasitic cells . The ability of this compound to reach its target sites within the parasite is essential for its effectiveness as an anthelmintic agent.
Subcellular Localization
This compound’s subcellular localization is an important factor in its activity and function. The compound is directed to specific compartments or organelles within parasitic cells through targeting signals and post-translational modifications . This localization allows this compound to effectively interact with its target enzymes and proteins, leading to the disruption of essential metabolic processes and the death of the parasite.
Preparation Methods
Synthetic Routes and Reaction Conditions: Resorantel is synthesized through a series of chemical reactions involving the bromination of aniline derivatives followed by coupling with hydroxybenzoic acid. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Resorantel undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Halogenation and nitration reactions can introduce different substituents onto the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation is typically carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated and nitrated this compound derivatives.
Scientific Research Applications
Resorantel has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of hydroxybenzanilides.
Biology: Investigated for its effects on parasitic organisms and its potential use in controlling parasitic infections in livestock.
Medicine: Explored for its potential use in treating parasitic infections in humans, particularly in regions where such infections are prevalent.
Industry: Utilized in the development of veterinary pharmaceuticals and as a reference compound in analytical chemistry
Comparison with Similar Compounds
Comparison: Resorantel is unique among these compounds due to its specific binding affinity for the ryanodine receptor and its efficacy against a broader range of parasitic species. While closantel, oxyclozanide, clioxanide, and rafoxanide also exhibit anthelmintic properties, this compound’s unique chemical structure allows for more effective disruption of parasitic calcium signaling pathways .
Properties
IUPAC Name |
N-(4-bromophenyl)-2,6-dihydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-8-4-6-9(7-5-8)15-13(18)12-10(16)2-1-3-11(12)17/h1-7,16-17H,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYNKGRWCDKNEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)NC2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174879 | |
Record name | Resorantel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20788-07-2 | |
Record name | Resorantel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20788-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Resorantel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020788072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Resorantel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Resorantel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RESORANTEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8V5Q9A78 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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